molecular formula C20H22N6O B6434327 2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile CAS No. 902325-14-8

2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile

Cat. No.: B6434327
CAS No.: 902325-14-8
M. Wt: 362.4 g/mol
InChI Key: QZISYKRRDLMXOU-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 3 with a 2-methoxyphenyl group, position 5 with a methyl group, and position 7 with a piperazine ring linked to an acetonitrile moiety. The 2-methoxyphenyl group may influence electronic properties and binding affinity, while the methyl group at position 5 could enhance metabolic stability .

Properties

IUPAC Name

2-[4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-15-13-19(25-11-9-24(8-7-21)10-12-25)26-20(23-15)17(14-22-26)16-5-3-4-6-18(16)27-2/h3-6,13-14H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZISYKRRDLMXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC#N)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Compound Name Core Structure Position 3 Position 5 Position 7 Substituent Key Features
2-{4-[3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile (Target) Pyrazolo[1,5-a]pyrimidine 2-Methoxyphenyl Methyl Piperazine-acetonitrile Polar acetonitrile group; methoxy enhances lipophilicity .
5-Isopropyl-2-methyl-7-(4-methylpiperazinyl)-3-phenylpyrazolo[1,5-a]pyrimidine () Pyrazolo[1,5-a]pyrimidine Phenyl Isopropyl 4-Methylpiperazine Bulkier isopropyl group may reduce solubility; methylpiperazine improves bioavailability .
5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) () Pyrazolo[1,5-a]pyrimidinone Phenyl 4-Methoxyphenyl Ketone at position 7 Ketone introduces hydrogen-bonding potential; methoxy enhances electronic effects .
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () Pyrazolo[1,5-a]pyrimidine 2,4-Dichlorophenyl 4-Fluorophenyl Trifluoromethyl Halogen substituents improve metabolic stability; CF₃ enhances lipophilicity .

Functional Group Analysis

  • Piperazine Derivatives: The target compound’s piperazine-acetonitrile side chain contrasts with 4-methylpiperazine in . Piperazine derivatives are known to modulate pharmacokinetics (e.g., solubility, blood-brain barrier penetration) .
  • Acetonitrile vs. Trifluoromethyl: The acetonitrile group (polar, hydrogen-bond acceptor) differs from the trifluoromethyl group (nonpolar, electron-withdrawing) in . This impacts both solubility and target affinity .
  • Methoxy vs. Halogen Substituents : The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, whereas halogenated analogs () exhibit stronger electron-withdrawing properties and enhanced receptor binding .

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